molecular formula C11H10N2O B1582744 4-Propoxyphthalonitrile CAS No. 106144-18-7

4-Propoxyphthalonitrile

Cat. No. B1582744
M. Wt: 186.21 g/mol
InChI Key: RDLZRCSOLOTEPK-UHFFFAOYSA-N
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Description

4-Propoxyphthalonitrile, also known as 1,2-Dicyano-4-propoxybenzene, is a chemical compound with the molecular formula C11H10N2O . It is a solid substance at 20 degrees Celsius .


Molecular Structure Analysis

The molecular structure of 4-Propoxyphthalonitrile consists of 11 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 186.21 g/mol .


Physical And Chemical Properties Analysis

4-Propoxyphthalonitrile is a solid substance at 20 degrees Celsius . It has a molecular weight of 186.21 g/mol .

Scientific Research Applications

Electrolyte Additive in High Voltage Lithium Ion Batteries

4-Propoxyphthalonitrile derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been investigated for their potential use as electrolyte additives in high voltage lithium-ion batteries. Research by Huang et al. (2014) found that such compounds can significantly improve the cyclic stability of lithium nickel manganese oxide cathodes, leading to enhanced performance and durability of the batteries (Huang et al., 2014).

Material in Covalent Organic Frameworks

Phthalonitrile derivatives play a crucial role in the formation of covalent organic frameworks (COFs), which are promising materials for various applications, including gas storage and catalysis. A study by Zhang et al. (2018) demonstrated the use of tetrafluorophthalonitrile in forming crystalline 2D COFs with high chemical stability, illustrating the potential of phthalonitrile derivatives in advanced material science (Zhang et al., 2018).

Optical Nonlinearity in Organic Compounds

Phthalonitrile-based organic compounds, such as 4-(4-pentenyloxy)benzonitrile, have been shown to exhibit interesting optical properties, including self-diffraction patterns and filamentation of laser beams. Research by Trejo-Durán et al. (2009) highlights the application of these compounds in creating self-organized patterning, which is significant for optical data storage and photonic devices (Trejo-Durán et al., 2009).

Nitrite Detection and Adsorption

4-Propoxyphthalonitrile derivatives are also useful in environmental monitoring and remediation. A study by Awual et al. (2019) discussed the use of a 4-nitro-1-naphthylamine ligand functionalized material for efficient nitrite monitoring and removal from water samples, indicating the potential of these compounds in water treatment and pollution control (Awual et al., 2019).

Safety And Hazards

4-Propoxyphthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation . Therefore, it’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

4-propoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-2-5-14-11-4-3-9(7-12)10(6-11)8-13/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLZRCSOLOTEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343304
Record name 4-Propoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxyphthalonitrile

CAS RN

106144-18-7
Record name 4-Propoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Propoxyphthalonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
I Mochida, T Higashiizumi, Y Ishihara… - Studies in Surface Science …, 1993 - Elsevier
… CoPc(OPr), was prepared from CoClz and 3-propoxybenzimid, which was sythesised from 4-nitrophthalonitrile through 4-propoxyphthalonitrile. CoPc(OPr), was impregnated onto TiQ (…
Number of citations: 0 www.sciencedirect.com
D Wöhrle, B Schulte - Die Makromolekulare Chemie …, 1988 - Wiley Online Library
… 4-Propoxyphthalonitrile: The method was analogous to the preparation of the tetracarbonitriles. 8,66 g (0,05 mol) of 4nitrophthalonitriles, 3 g (0,05 mol) of I-propanol and 13,82 g (0,l mol…
Number of citations: 51 onlinelibrary.wiley.com
Y Liu, K Shigehara, A Yamada - Bulletin of the Chemical Society of …, 1992 - journal.csj.jp
A series of bis(phthalocyaninato)lutetium complexes with substituents on each benzoring [Lu(pc 2 R 8 )] was prepared and the electrochromic behavior investigated by means of cyclic …
Number of citations: 28 www.journal.csj.jp
DKP Ng, J Jiang - Chemical Society Reviews, 1997 - pubs.rsc.org
… For example, treatment of an equimolar mixture of 4-propoxyphthalonitrile (3) and 4-tert-butylphthalonitrile (4) with lutetium acetate at 290 C gives a mixture of doubledeckers from which …
Number of citations: 335 pubs.rsc.org
İ Gürol, M Durmuş, V Ahsen - 2010 - Wiley Online Library
The synthesis of symmetrical fluorinated and nonfluorinated zinc(II) phthalocyanine derivatives obtained from 4,5‐dichlorophthalonitrile, 4‐nitrophthalonitrile and 3‐nitrophthalonitrile …
Y Lan, S Klyatskaya, M Ruben - Lanthanides and Actinides in …, 2015 - Wiley Online Library
… [105] fused an equimolar mixture of 4-propoxyphthalonitrile and 4-tert-butylphthalonitrile with lutetium acetate at 290∘C, resulting in a mixture of double-deckers from which LuPc*2, …
Number of citations: 8 onlinelibrary.wiley.com
H Uchida, H Yoshiyama, PY Reddy… - Bulletin of the …, 2004 - journal.csj.jp
… The reaction was the same as described for 7 except for the use of a mixture of 4-propoxyphthalonitrile (300 mg, 1.61 mmol), (NH4)2SO4 (21 mg, 0.158 mmol), HMDS (0.10 mL, 0.47 …
Number of citations: 26 www.journal.csj.jp

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